2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

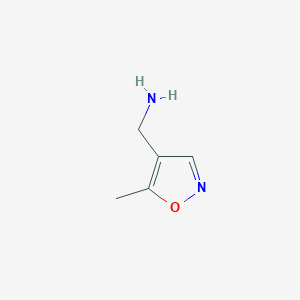

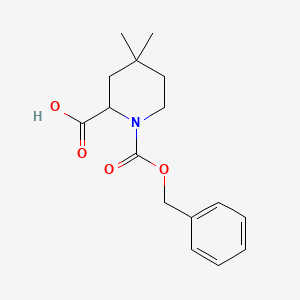

The compound “2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule. It contains several functional groups including a methoxy group, a trifluoromethyl group, an imidazole ring, a thio group, and a nitrile group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring (imidazole). The electronic and steric effects of these groups would likely have a significant impact on the compound’s chemical behavior .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine . The imidazole ring could potentially participate in various ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitrile group could increase the compound’s polarity, potentially affecting its solubility in different solvents .科学的研究の応用

Pharmacophore Design of Kinase Inhibitors

Imidazole scaffolds, similar in structure to the compound , have been extensively studied for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These compounds are known for their ability to bind selectively and potently to the ATP pocket of the kinase, replacing ATP and thus inhibiting the kinase's activity. This inhibitory action is crucial for designing drugs aimed at treating inflammatory diseases by blocking the signaling pathways that lead to cytokine release (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Chemical Inhibitors of Cytochrome P450 Isoforms

Compounds with imidazole and related structures have also been explored as inhibitors of cytochrome P450 isoforms in human liver microsomes. These enzymes are responsible for the metabolism of a wide range of drugs, and their inhibition can prevent metabolism-based drug-drug interactions. Selective chemical inhibitors are crucial for understanding the specific CYP isoforms involved in drug metabolism and for predicting potential drug interactions in clinical settings (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives have been reviewed for their antitumor activities. Compounds structurally related to the compound of interest have been shown to possess significant antitumor properties, acting through various mechanisms, including binding to specific receptors, interfering with DNA replication, or inhibiting key enzymes involved in cancer cell proliferation. This research area is crucial for developing new anticancer drugs with improved efficacy and selectivity (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

作用機序

将来の方向性

特性

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3OS/c1-26-16-7-5-13(6-8-16)17-12-24-18(27-10-9-23)25(17)15-4-2-3-14(11-15)19(20,21)22/h2-8,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAHVMKRABNYQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2471812.png)

![2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2471814.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2471821.png)

![1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2471824.png)

![N-(4-chlorobenzyl)-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2471826.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471829.png)

![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2471830.png)